molecular formula C13H19NO2 B1474694 2-(4-((Diethylamino)methyl)phenyl)acetic acid CAS No. 1601239-87-5

2-(4-((Diethylamino)methyl)phenyl)acetic acid

Cat. No.: B1474694
CAS No.: 1601239-87-5
M. Wt: 221.29 g/mol
InChI Key: MLLAILCISOSFNC-UHFFFAOYSA-N
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Description

2-(4-((Diethylamino)methyl)phenyl)acetic acid (CAS 1601239-87-5) is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This phenylacetic acid derivative features a diethylamino-methyl substituent on the phenyl ring, a structure of interest in medicinal and synthetic chemistry research. While the specific biological activities and mechanism of action for this exact compound require further investigation, its core structure is related to phenylacetic acid, a molecule with established pharmacological roles. Phenylacetic acid itself is a known adjunctive therapy for acute hyperammonemia, helping to manage nitrogen levels in patients with urea cycle disorders . Furthermore, structurally similar compounds featuring dialkylamino groups on the phenylacetic acid scaffold have been reported in scientific literature to possess various biological activities, including analgesic and anti-inflammatory properties . Researchers value this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents and other fine chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(diethylaminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)10-12-7-5-11(6-8-12)9-13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAILCISOSFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((Diethylamino)methyl)phenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19N1O2
  • Molecular Weight : 233.31 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation. It may also affect key signaling pathways involved in cancer progression, such as the NF-kB pathway.
Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15.0
Panc-1 (Pancreatic)10.5

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity, particularly in models of acute and chronic inflammation. It appears to modulate the production of pro-inflammatory cytokines.

  • Study Findings : In a model using RAW 264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in suppressing inflammatory responses.
Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-alpha20080
IL-615050

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for tumor growth and inflammation.
  • Modulation of Gene Expression : It has been shown to affect the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Interaction with Receptors : Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with lower levels of inflammatory markers in serum.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-((Diethylamino)methyl)phenyl)acetic acid with structurally or functionally related phenylacetic acid derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 4-(Diethylaminomethyl)phenyl ~221 (estimated) High basicity (pKa ~9–10); potential prodrug utility Inferred
2-(4-Methoxyphenyl)acetic acid 4-Methoxy 166.18 Biomarker for NSCLC; moderate solubility
Diclofenac 2,6-Dichloroanilino 296.15 Anti-inflammatory; low aqueous solubility
Ibuprofen 4-(2-Methylpropyl) 206.28 Analgesic; hydrophobic
2-(4-(Methylthio)phenyl)acetic acid 4-Methylthio 198.27 Moderate solubility; sulfur enhances lipophilicity
2-(4-Fluoro-2-methylphenyl)acetic acid 4-Fluoro, 2-methyl 168.17 Enhanced membrane permeability (fluorine effect)

Key Observations:

Substituent Effects on Solubility: The diethylamino-methyl group introduces basicity, improving water solubility in acidic environments (e.g., gastric pH) compared to nonpolar groups like methoxy or methylthio . Diclofenac and ibuprofen exhibit lower solubility due to hydrophobic substituents (e.g., dichloroanilino, isobutyl) .

2-(4-Methoxyphenyl)acetic acid serves as a diagnostic biomarker, highlighting how substituents influence metabolic pathways .

Prodrug Potential: The diethylamino group in propacetamol hydrochloride () enhances esterase-mediated hydrolysis, a feature that could be leveraged for prodrug design .

Contradictions and Gaps:

  • Solubility and pharmacokinetic data (e.g., logP, bioavailability) are absent, requiring further experimental validation.

Preparation Methods

Alkylation of Aminophenylacetic Acid Esters Followed by Hydrolysis

One well-documented approach involves the alkylation of methyl 2-(4-aminophenyl)acetate with alkylating agents such as methyl p-toluenesulfonate or trimethyl phosphate in the presence of a base and a phase transfer catalyst, followed by hydrolysis to yield the target acid.

  • Reaction Conditions:
    • Methyl 2-(4-aminophenyl)acetate (10 mmol) is reacted with methyl p-toluenesulfonate (40 mmol) or trimethyl phosphate (40 mmol).
    • The mixture includes 2N KOH solution (30 mL) and tetrabutylammonium bromide (0.4 mmol) as a phase transfer catalyst.
    • The reaction is conducted under argon atmosphere at 70-90 °C for 4-8 hours.
  • Workup:
    • After reaction completion, the mixture is cooled to room temperature.
    • Extraction with ether, drying over anhydrous magnesium sulfate.
    • Solvent removal followed by silica gel column chromatography using ethyl acetate/petroleum ether (1:20 v/v) as eluent.
  • Yields and Purity:
    • The isolated 2-(4-(dimethylamino)phenyl)acetic acid is obtained in 73-83% yield.
    • Characterization by ^1H NMR confirms the structure.
  • Notes:
    • The methyl esterification step can be performed using thionyl chloride and methanol at 50-70 °C for 10-14 hours to prepare the ester precursor.
    • This method is adaptable for introducing dimethylamino substituents, which can be modified to diethylamino groups by changing the alkylating agent accordingly.

Oxidation of Substituted Benzyl Aldehydes to Phenylacetic Acids

Another approach involves the oxidation of 2,5-dimethylbenzene acetaldehyde derivatives to the corresponding phenylacetic acids using sodium chlorite oxidation under controlled conditions.

  • Reaction Conditions:
    • The aldehyde (e.g., 2,5-dimethylbenzene acetaldehyde) is dissolved in acetonitrile and cooled to 5-10 °C.
    • Sodium chlorite (80% purity) dissolved in water is added dropwise over 0.5 hours.
    • The reaction mixture is stirred at 5-10 °C for an additional 2 hours.
    • pH is adjusted to 10 using 10% sodium hydroxide solution.
  • Workup:
    • Extraction with ethyl acetate removes impurities.
    • Acidification to pH 2-3 with 30% hydrochloric acid precipitates the phenylacetic acid derivative.
    • The solid is filtered, washed, and dried at 60 °C.
  • Yields and Purity:
    • Mass yields range around 80-92%, with HPLC purity reaching up to 97%.
  • Notes:
    • This method is efficient for preparing substituted phenylacetic acids with alkyl groups on the aromatic ring.
    • Adaptation for diethylaminomethyl substituents would require prior functional group transformations.

Reflux and Sulfur-Morpholine Catalyzed Methods for Methylphenylacetic Acid Derivatives

A method involving refluxing methylphenylacetic acid with morpholine and sulfur, followed by treatment with sodium hydroxide and acidification, has been reported for methylphenylacetic acid derivatives.

  • Reaction Conditions:
    • Methylphenylacetic acid, morpholine, and sulfur are refluxed for 6-8 hours.
    • Post-reaction, methanol is added, and the mixture is heated to dissolve solids.
    • Activated carbon decolorization and filtration follow.
    • The solution is adjusted to pH 8-10 with sodium hydroxide and refluxed for 4-6 hours.
  • Workup:
    • Filtration, solvent recovery under reduced pressure.
    • Acidification to pH 2-3 causes precipitation of the acid.
    • Recrystallization from 60% ethanol yields purified product.
  • Yields and Notes:
    • The method is noted for simplicity, stability, and suitability for industrial scale.
    • While this method is described for methylphenylacetic acids, it may be adapted for substituted derivatives with aminoalkyl groups.

Comparative Data Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Purity (%) Notes
1 Methyl 2-(4-aminophenyl)acetate Methyl p-toluenesulfonate or trimethyl phosphate, 2N KOH, 70-90 °C, 4-8 h, phase transfer catalyst 73-83 >95 Alkylation followed by hydrolysis
2 2,5-Dimethylbenzene acetaldehyde Sodium chlorite oxidation, acetonitrile, 5-10 °C, pH control 80-92 ~97 Oxidation of aldehyde to acid
3 Methylphenylacetic acid Morpholine, sulfur, reflux 6-8 h; NaOH pH 8-10, reflux 4-6 h Not specified Not specified Reflux method with sulfur-morpholine catalyst

Research Findings and Analysis

  • The alkylation of amino-substituted phenylacetic acid esters is a highly effective route to introduce diethylamino groups, with phase transfer catalysts enhancing reaction rates and yields.
  • Sodium chlorite oxidation is a mild and selective method for converting benzyl aldehydes to phenylacetic acids, maintaining high purity and yield.
  • The reflux method with morpholine and sulfur offers a scalable and industrially viable process, though it is less specific to diethylamino substitution and more suited for methylphenylacetic acid derivatives.
  • Purification typically involves extraction, acid-base precipitation, and recrystallization to achieve high purity.
  • Reaction parameters such as temperature, pH, and reagent molar ratios critically influence yield and product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-((Diethylamino)methyl)phenyl)acetic acid
Reactant of Route 2
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2-(4-((Diethylamino)methyl)phenyl)acetic acid

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